3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a furan-2-yl moiety at the 5-position. The benzamide core is further substituted with chlorine atoms at the 3- and 5-positions, which may enhance its bioactivity by increasing lipophilicity and electronic interactions with biological targets.
Properties
IUPAC Name |
3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O3/c14-8-4-7(5-9(15)6-8)11(19)16-13-18-17-12(21-13)10-2-1-3-20-10/h1-6H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOAWSJHSSSXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions, usually around 60°C . The furan-2-yl-1,3,4-oxadiazol-2-yl moiety can be introduced through a cyclization reaction involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation of the furan ring can produce furanones .
Scientific Research Applications
3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, but common targets include bacterial enzymes and cancer cell receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Position and Bioactivity :
- The 3,5-dichloro substitution on the benzamide core (target compound) contrasts with the 4-sulfamoyl group in LMM11 and LMM5. Sulfamoyl groups enhance solubility and target binding via hydrogen bonding, while halogens like chlorine increase membrane permeability and metabolic stability .
- The furan-2-yl substituent on the oxadiazole ring (target and LMM11) may improve antifungal activity compared to LMM5’s 4-methoxyphenyl , as furan’s electron-rich structure facilitates π-π interactions with Trr1 .
Antifungal vs.
Synthetic Accessibility :
- The target compound’s dichloro benzamide scaffold is synthetically simpler than LMM11’s sulfamoyl group, which requires multi-step sulfonylation. This may favor scalability for industrial applications .
Biological Activity
3,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from appropriate hydrazides and carboxylic acids. The reaction conditions often include the use of solvents such as DMF or DMSO under reflux conditions to facilitate cyclization and formation of the oxadiazole ring.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | < 10 | |
| 4-chloro-N-[1-(3,5-dichloro-2-pyridinyl)amino]-2-trifluoroethyl benzamide | Jurkat (T-cell leukemia) | < 15 |
These results suggest that the compound may inhibit cell proliferation effectively and could be a candidate for further development in cancer therapy.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 50 µg/mL | |
| Escherichia coli | < 40 µg/mL |
These findings indicate that the compound has potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups such as chlorine at the 3 and 5 positions on the benzene ring enhances biological activity. Additionally, the furan moiety contributes to increased lipophilicity and bioavailability.
Case Studies
A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. The study found that modifications at specific positions on the oxadiazole ring significantly influenced cytotoxicity against various cancer cell lines. The presence of a furan ring was particularly beneficial in enhancing activity against A431 cells.
Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The results demonstrated that compounds with furan substitutions exhibited superior activity compared to their non-furan counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
